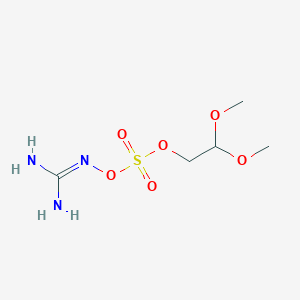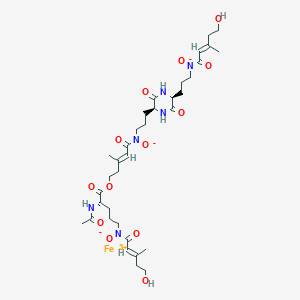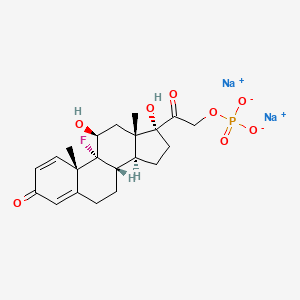
Disodium isoflupredone 21-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium isoflupredone 21-phosphate is a synthetic glucocorticoid corticosteroid, specifically a derivative of isoflupredone. It is used primarily in veterinary medicine for its anti-inflammatory and immunosuppressive properties. This compound is known for its potent effects and is often utilized in treating conditions such as arthritis and allergic reactions in animals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of disodium isoflupredone 21-phosphate involves multiple steps, starting with the base compound isoflupredone. The process typically includes:
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using advanced chemical reactors and purification techniques to ensure high purity and yield. The process is carefully controlled to maintain the stability and efficacy of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Disodium isoflupredone 21-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions, particularly at the fluorine and phosphate groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various hydroxylated derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Different substituted derivatives based on the reagents used.
Wissenschaftliche Forschungsanwendungen
Disodium isoflupredone 21-phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential use in treating inflammatory and autoimmune diseases.
Industry: Employed in the development of new pharmaceuticals and veterinary drugs.
Wirkmechanismus
The compound exerts its effects through the glucocorticoid receptor pathway. It binds to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-drug complex into the nucleus. This complex then interacts with glucocorticoid response elements in the DNA, modulating the transcription of specific genes involved in inflammatory and immune responses.
Molecular Targets and Pathways:
Glucocorticoid Receptors: Primary molecular target.
Inflammatory Pathways: Modulation of cytokine production and immune cell activity.
Vergleich Mit ähnlichen Verbindungen
Prednisone
Dexamethasone
Triamcinolone
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
CAS-Nummer |
94088-00-3 |
|---|---|
Molekularformel |
C21H26FNa2O8P |
Molekulargewicht |
502.4 g/mol |
IUPAC-Name |
disodium;[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C21H28FO8P.2Na/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(26,17(25)11-30-31(27,28)29)19(14,2)10-16(24)21(15,18)22;;/h5,7,9,14-16,24,26H,3-4,6,8,10-11H2,1-2H3,(H2,27,28,29);;/q;2*+1/p-2/t14-,15-,16-,18-,19-,20-,21-;;/m0../s1 |
InChI-Schlüssel |
RJCHGSGXNBHMRH-VJVYSMTMSA-L |
SMILES |
CC12CC(C3(C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC43C)F)O.[Na+].[Na+] |
Isomerische SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=C[C@@]43C)F)O.[Na+].[Na+] |
Kanonische SMILES |
CC12CC(C3(C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC43C)F)O.[Na+].[Na+] |
| 94088-00-3 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



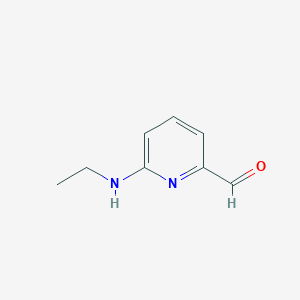
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1513058.png)

![6-Allyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1513062.png)

![3-Bromoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1513065.png)
![(1S,4S)-2-Naphthalen-2-ylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid](/img/structure/B1513072.png)
![1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol](/img/structure/B1513073.png)
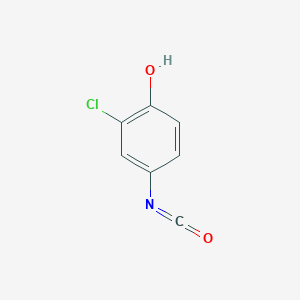
![(1s,4s)-2-(3,4-Dichlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetic acid](/img/structure/B1513082.png)

